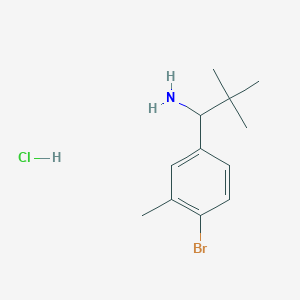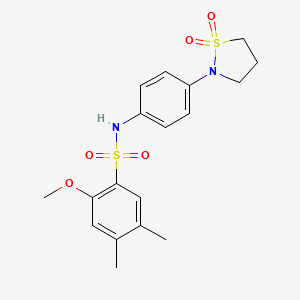![molecular formula C21H18N4O B2884079 N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-2-phenylacetamide CAS No. 863587-86-4](/img/structure/B2884079.png)
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a study aimed at the synthesis and evaluation of a new series of benzo [4,5]imidazo [1,2- a ]pyrimidine having a methylsulfonyl group as COX-2 (cyclooxygenase-2) inhibitor pharmacophore . The reactions proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques . For instance, geometric and spectroscopic studies on N, N-dimethyl-2- [6-methyl-2- (4-methylphenyl) imidazo [1,2-a]pyridin-3-yl] acetamide (zolpidem) have been conducted .Chemical Reactions Analysis
Imidazo [1,2-a] pyrimidine derivatives have been shown to possess a broad range of biological activity . The reactions of these compounds with molecular bromine and iodine have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For instance, the inhibitory performance of imidazole [1,2-a] pyrimidine derivatives against mild steel corrosion in 1 mol L −1 HCl solution was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), electrochemical impedance spectroscopy (EIS), and surface analysis technology .作用機序
Mode of Action
The exact mode of action of F0692-0132 is currently unknown due to the lack of specific target identification. Based on its structural similarity to other imidazo[1,2-a]pyridine derivatives, it could potentially interact with its targets by forming non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
The molecular and cellular effects of F0692-0132’s action are currently unknown. Given the diverse biological activities of similar compounds, F0692-0132 could potentially have a wide range of effects at the molecular and cellular level .
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities, as well as its physical and chemical properties. For instance, imidazo [1,2-a] pyrimidine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
生化学分析
Biochemical Properties
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-2-phenylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, such as casein kinase 2 (CK2), which is involved in various cellular processes including cell cycle regulation, apoptosis, and DNA repair . The interaction between this compound and CK2 involves binding to the ATP-acceptor site, thereby inhibiting the enzyme’s activity and affecting downstream signaling pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving protein kinases like CK2. By inhibiting CK2, this compound can induce apoptosis in cancer cells, disrupt cell cycle progression, and alter gene expression patterns . Additionally, it impacts cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the ATP-acceptor site of CK2, forming hydrophobic contacts with amino acids such as Met163, Val53, and Ile174 . The ketone group in the 4 position of the imidazo[1,2-a]pyrimidine ring forms a hydrogen bond with the amine of Val116, stabilizing the inhibitor-enzyme complex . This binding inhibits CK2 activity, leading to downstream effects on cell signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on CK2 over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of CK2 activity, leading to prolonged effects on cell cycle regulation and apoptosis .
Dosage Effects in Animal Models
Studies on animal models have revealed that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits CK2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CK2. By inhibiting CK2, the compound affects various downstream metabolic processes, including glycolysis, gluconeogenesis, and lipid metabolism . This inhibition leads to alterations in metabolic flux and changes in the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution across cellular membranes . This interaction influences the localization and accumulation of the compound within different cellular compartments, affecting its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CK2 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and targeting to specific cellular compartments, thereby modulating its biochemical effects.
特性
IUPAC Name |
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-8-10-17(11-9-15)19-20(25-13-5-12-22-21(25)24-19)23-18(26)14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFAUENYLLEAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883998.png)
![4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2884000.png)




![2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2884006.png)

![[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid](/img/structure/B2884012.png)
![3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2884013.png)
![1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2884014.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2884016.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2884017.png)
